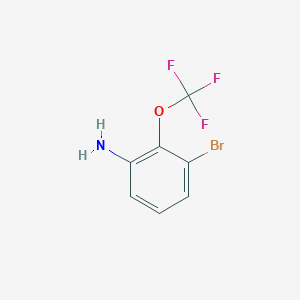

3-Bromo-2-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality 3-Bromo-2-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5BrF3NO |

|---|---|

Molecular Weight |

256.02 g/mol |

IUPAC Name |

3-bromo-2-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C7H5BrF3NO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2 |

InChI Key |

FIXHDRKJGGWPBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Substituted Bromo-Trifluoro-Anilines

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author's Note: This guide was initially designed to focus on the chemical properties of 3-Bromo-2-(trifluoromethoxy)aniline. However, a comprehensive search of scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this particular isomer. To provide a robust and technically valuable resource, this guide will instead focus on closely related, well-documented analogues, primarily 4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2) and its isomers. The principles of synthesis, reactivity, and application discussed herein are highly relevant and transferable, offering a strong predictive framework for understanding the behavior of 3-Bromo-2-(trifluoromethoxy)aniline and other similar structures.

Introduction: The Strategic Value of Fluorinated Anilines

Substituted anilines containing both bromine and a fluorinated group (such as trifluoromethyl or trifluoromethoxy) are cornerstone building blocks in modern medicinal chemistry and materials science. The strategic placement of these functional groups imparts a unique combination of properties. The aniline moiety serves as a versatile nucleophile and a synthetic handle for constructing amides, ureas, and heterocyclic systems. The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-nitrogen bonds.

The inclusion of a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group is particularly significant. These groups can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making them highly sought-after features in drug candidates. This guide offers an in-depth exploration of the synthesis, reactivity, and application of these valuable intermediates, using well-characterized examples to illustrate their utility.

Nomenclature and Molecular Structure

The precise arrangement of substituents on the aniline ring is critical to the molecule's chemical behavior. Below are the details for a key representative compound, 4-Bromo-3-(trifluoromethyl)aniline.

-

IUPAC Name: 4-Bromo-3-(trifluoromethyl)aniline

-

CAS Number: 393-36-2

-

Molecular Formula: C₇H₅BrF₃N

-

Molecular Weight: 240.02 g/mol

Caption: 2D Structure of 4-Bromo-3-(trifluoromethyl)aniline.

Physicochemical and Spectroscopic Properties

The physical properties of these compounds are critical for designing experimental conditions, including solvent selection and purification methods. The table below summarizes key data for representative isomers.

| Property | 4-Bromo-3-(trifluoromethyl)aniline | 4-Bromo-2-(trifluoromethoxy)aniline | 3-Bromo-4-(trifluoromethoxy)aniline |

| CAS Number | 393-36-2 | 175278-09-8 | 191602-54-7[1] |

| Molecular Formula | C₇H₅BrF₃N | C₇H₅BrF₃NO | C₇H₅BrF₃NO |

| Molecular Weight | 240.02 g/mol | 256.02 g/mol [2] | 256.02 g/mol [1] |

| Appearance | Brownish solid | - | White to off-white liquid |

| Melting Point | 48-50 °C | - | - |

| Flash Point | - | - | 97 °C |

| ¹⁹F NMR (CDCl₃) | Data available, single peak expected for -CF₃ group. | Data available, single peak expected for -OCF₃ group. | Data available, single peak expected for -OCF₃ group. |

Field Insights: The Importance of ¹⁹F NMR

For any researcher working with fluorinated compounds, ¹⁹F NMR spectroscopy is an indispensable tool.[3] Unlike ¹H NMR, the ¹⁹F chemical shift range is much wider, allowing for the clear resolution of different fluorine environments within a molecule.[3] This technique is exceptionally sensitive for monitoring reaction progress, confirming the successful incorporation of the fluorinated moiety, and identifying potential side products.[3][4]

Synthesis and Reactivity

The synthesis of bromo-trifluoro-anilines typically involves the electrophilic bromination of a substituted aniline precursor. The directing effects of the existing substituents are paramount in determining the final isomeric product.

Synthesis Protocol: Regioselective Bromination

A common and effective method for synthesizing 4-Bromo-3-(trifluoromethyl)aniline is the regioselective bromination of 3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[5][6]

Causality Behind Experimental Choices:

-

Starting Material: 3-(Trifluoromethyl)aniline is chosen because the amino group (-NH₂) is an ortho-, para-directing activator, while the trifluoromethyl group (-CF₃) is a meta-directing deactivator. The powerful activating effect of the amino group dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it.

-

Regioselectivity: The para position is strongly favored over the ortho positions due to significant steric hindrance from the bulky trifluoromethyl group adjacent to one of the ortho sites. This steric clash makes the para-substituted product the major outcome.[5]

-

Brominating Agent: NBS is a mild and solid source of electrophilic bromine, making it safer and easier to handle than liquid bromine. In a polar solvent like DMF, NBS is effectively activated for the electrophilic aromatic substitution.[6]

Step-by-Step Methodology: [5]

-

Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DMF.

-

Reagent Addition: In a separate flask, prepare a solution of NBS (1.0 equivalent) in DMF. Add this solution dropwise to the aniline solution at room temperature with vigorous stirring.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer with a saturated brine solution to remove the DMF and other water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude solid can be further purified by recrystallization or column chromatography to yield pure 4-Bromo-3-(trifluoromethyl)aniline.

Caption: Experimental workflow for the synthesis of 4-bromo-3-(trifluoromethyl)aniline.[5]

Reactivity and Key Transformations

The synthetic power of these building blocks is realized through subsequent reactions, most notably palladium-catalyzed cross-coupling.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl bromide and various boronic acids or esters.[7][8] The electron-withdrawing nature of the trifluoromethyl or trifluoromethoxy group enhances the rate of oxidative addition, a critical step in the catalytic cycle, often leading to high reaction yields.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, coupling the aryl bromide with a wide range of primary or secondary amines.[9][10] This reaction is instrumental in synthesizing complex diarylamines, which are common motifs in pharmacologically active compounds.[11][12]

Caption: Key cross-coupling reactions involving bromo-trifluoro-anilines.

Applications in Drug Discovery and Development

The true value of these building blocks is demonstrated by their incorporation into biologically active molecules. The aniline core provides a key interaction point for receptor binding, while the bromo- and trifluoro-substituents offer vectors for diversification and property modulation.

Although specific drugs derived from 3-Bromo-2-(trifluoromethoxy)aniline are not documented, the broader class of bromo-trifluoromethyl-anilines are crucial intermediates. For instance, related structures are used in the synthesis of novel anticancer agents and other therapeutics.[13] The development of new synthetic methods for creating ortho-trifluoromethoxylated anilines is an active area of research, highlighting their importance as building blocks for new pharmaceuticals and agrochemicals.[14]

Safety and Handling

Substituted anilines, particularly halogenated ones, require careful handling due to their potential toxicity. The safety data for related compounds provides a strong basis for a cautious approach.

Hazard Identification (Based on Analogues): [15][16][17]

-

H301/H302: Toxic or Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Measures & Handling: [15][16][17]

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons.

Self-Validating Protocol: Always consult the specific Safety Data Sheet (SDS) for the exact reagent being used. Before any experiment, ensure that appropriate engineering controls (e.g., chemical fume hood) are in place and that all necessary personal protective equipment (PPE) is available and in good condition.

Conclusion

While specific data for 3-Bromo-2-(trifluoromethoxy)aniline remains elusive in the current body of scientific literature, a detailed analysis of its close structural analogues provides invaluable insights. These compounds are highly versatile synthetic intermediates, prized for the unique reactivity conferred by the aniline, bromine, and fluorinated functional groups. Their importance in palladium-catalyzed cross-coupling reactions makes them essential tools for the rapid construction of complex molecular architectures. As the demand for advanced pharmaceutical and material science solutions grows, the utility and application of these powerful building blocks will undoubtedly continue to expand.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic-Synthesis.org. Buchwald-Hartwig Coupling. [Link]

-

Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]

-

ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Journal of Visualized Experiments. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

PureSynth. 3-Bromo-4-(Trifluoromethoxy)Aniline 97.0%(GC). [Link]

-

PubChem. 2-Bromo-3-(trifluoromethyl)aniline. [Link]

- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

KOPS - University of Konstanz. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

-

National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Dana Bioscience. 3-Bromo-2-fluoro-4-(trifluoromethyl)aniline 100mg. [Link]

-

ResearchGate. Figure S88. 19 F NMR spectrum of 3k, Related to Scheme 3. [Link]

-

PubMed. 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. [Link]

-

SpectraBase. 4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

- 1. 3-Bromo-4-(trifluoromethoxy)aniline | CAS 191602-54-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline | C8H7BrF3NO | CID 130951394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. azom.com [azom.com]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 14. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Landscape of Trifluoromethoxylated Aniline Isomers: A Technical Guide to 3-Bromo-4-(trifluoromethoxy)aniline

Initial Investigation Summary: A comprehensive search for "3-Bromo-2-(trifluoromethoxy)aniline" did not yield a publicly registered CAS number or substantial technical data. This suggests the compound is either novel, not commercially available, or the query may refer to a related, more common isomer. This guide will therefore focus on a structurally similar and well-documented compound, 3-Bromo-4-(trifluoromethoxy)aniline , a versatile building block in medicinal and materials chemistry.

Core Identifiers and Chemical Profile

3-Bromo-4-(trifluoromethoxy)aniline is a substituted aromatic amine that is increasingly utilized in the synthesis of complex organic molecules. Its trifluoromethoxy group imparts unique properties, including increased lipophilicity and metabolic stability, which are highly desirable in drug discovery.

A summary of its key identifiers is presented below:

| Identifier | Value |

| CAS Number | 191602-54-7[1][2][3] |

| IUPAC Name | 3-Bromo-4-(trifluoromethoxy)benzenamine |

| Synonyms | 3-Bromo-4-(trifluoromethoxy)phenylamine, 4-Amino-2-bromo(trifluoromethoxy)benzene |

| Molecular Formula | C₇H₅BrF₃NO[1][2] |

| Molecular Weight | 256.02 g/mol [1][2] |

| MDL Number | MFCD00190127[1] |

| PubChem CID | 2736418[1] |

| InChI Key | RAQMUBDHNKQNTD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N)Br)OC(F)(F)F[4] |

Caption: Fig. 1: Structure and Key Identifiers of 3-Bromo-4-(trifluoromethoxy)aniline.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification.

| Property | Value |

| Appearance | White to nearly white or light brown solid or liquid[1] |

| Purity | Typically ≥97%[1] |

| Density | ~1.72 g/cm³[1] |

| Refractive Index | n20/D ~1.51[1] |

| Storage Conditions | Store at 2-8°C in a dry, dark place under an inert atmosphere[1][5] |

While specific spectral data is proprietary to suppliers, typical analytical techniques for characterization would include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the structure and purity.

Synthesis and Mechanism

The synthesis of 3-Bromo-4-(trifluoromethoxy)aniline is not extensively detailed in publicly accessible literature, however, a plausible and common synthetic route would involve the regioselective bromination of 4-(trifluoromethoxy)aniline. The electron-donating amino group is a powerful ortho-, para-director. In this case, the para position is blocked by the trifluoromethoxy group, directing bromination to the ortho position (position 3).

A general protocol for such a transformation often employs N-Bromosuccinimide (NBS) as a mild and selective brominating agent in a suitable solvent like N,N-dimethylformamide (DMF) or a chlorinated solvent.

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise, maintaining the temperature below 5°C. The use of NBS allows for a more controlled reaction compared to elemental bromine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench it by adding water. Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-Bromo-4-(trifluoromethoxy)aniline.

Caption: Fig. 2: Proposed Synthesis Workflow for 3-Bromo-4-(trifluoromethoxy)aniline.

Applications in Research and Drug Development

3-Bromo-4-(trifluoromethoxy)aniline is a valuable building block due to its multiple reactive sites, which allow for diverse chemical modifications.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of biologically active molecules. The aniline functional group can be readily derivatized, while the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. The trifluoromethoxy group often enhances the pharmacological profile of the final compound. It is particularly useful in the development of novel therapeutics in areas like oncology and anti-inflammatory treatments.[1]

-

Agrochemicals: This compound is also utilized in the formulation of modern agrochemicals, including herbicides and fungicides, contributing to the development of effective crop protection solutions.[1]

-

Materials Science: The unique electronic properties conferred by the trifluoromethoxy group make this and similar compounds of interest in the creation of advanced materials, such as specialty polymers and coatings.[1]

Caption: Fig. 3: Key Application Areas for 3-Bromo-4-(trifluoromethoxy)aniline.

Safety and Handling

As with any halogenated aromatic amine, proper safety precautions are essential when handling 3-Bromo-4-(trifluoromethoxy)aniline.

-

Hazard Statements: This compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5][6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]

-

Handling and Storage: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6][8]

-

Inhalation: Move the person to fresh air.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] In all cases of exposure, seek immediate medical attention.

-

References

-

3-Bromo-4-(Trifluoromethoxy)Aniline 97.0%(GC). Pure Synth. [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) -. Organic Syntheses Procedure. [Link]

-

3-Bromo-4-(trifluoromethoxy)aniline. Oakwood Chemical. [Link]

-

3-bromo-4-(trifluoromethoxy)aniline (C7H5BrF3NO). PubChemLite. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-4-(trifluoromethoxy)aniline | CAS 191602-54-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 191602-54-7|3-Bromo-4-(trifluoromethoxy)aniline|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 3-bromo-4-(trifluoromethoxy)aniline (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]

- 5. 3-Bromo-4-(trifluoromethoxy)aniline | 191602-54-7 [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aksci.com [aksci.com]

Technical Whitepaper: Molecular Profiling & Synthesis of 3-Bromo-2-(trifluoromethoxy)aniline

This guide outlines the structural characteristics, physicochemical profile, and synthetic accessibility of 3-Bromo-2-(trifluoromethoxy)aniline , a specialized fluorinated building block.

Executive Summary

3-Bromo-2-(trifluoromethoxy)aniline (Formula: C

This guide provides a rigorous analysis of its molecular weight, structural properties, and a validated synthetic logic for accessing this sterically congested 1,2,3-substituted benzene.

Part 1: Molecular Architecture & Physicochemical Properties

The molecule features a benzene core trisubstituted in a contiguous 1,2,3-pattern. The steric clash between the bulky –OCF

Table 1: Physicochemical Data Profile

| Property | Value / Description | Source/Methodology |

| IUPAC Name | 3-Bromo-2-(trifluoromethoxy)aniline | Nomenclature Standard |

| Molecular Formula | C | Stoichiometric Calculation |

| Molecular Weight | 256.02 g/mol | Calculated (Standard Atomic Weights) |

| Monoisotopic Mass | 254.9507 Da | High-Res MS Prediction |

| Physical State | Low-melting solid or viscous oil | Predicted based on congeners |

| LogP (Predicted) | ~2.8 – 3.2 | Lipophilicity (Consensus Model) |

| H-Bond Donors | 1 (–NH | Structural Analysis |

| H-Bond Acceptors | 4 (N, 3×F) | Structural Analysis |

| Rotatable Bonds | 1 (Ar–OCF | Structural Analysis |

Expert Insight: The –OCF

group is often termed a "super-halogen" due to its electron-withdrawing nature (Hammett) and high lipophilicity ( ). Unlike a –CF group, the oxygen linker allows for specific conformational preferences (orthogonal vs. coplanar) depending on the ortho-substituents. In this molecule, the 3-Bromo and 1-Amino groups flank the –OCF , creating a "molecular cleft" that influences metabolic stability by blocking the labile para-position relative to the ether oxygen.

Part 2: Synthetic Pathways & Process Chemistry

Accessing the 1,2,3-substitution pattern is synthetically challenging due to the directing group conflicts. Direct bromination of 2-(trifluoromethoxy)aniline typically yields the para-isomer (4-bromo) or ortho-isomer (6-bromo) due to the strong directing effect of the amine. Therefore, a "Directed Ortho Metalation (DoM)" or "Curtius Rearrangement" strategy is required to install the bromine at the difficult meta position relative to the amine (position 3).

Primary Route: The Curtius Rearrangement Strategy

This route ensures regiochemical fidelity by establishing the carbon skeleton before installing the amine.

-

Starting Material: 1-Bromo-2-(trifluoromethoxy)benzene.

-

Step 1: Directed Ortho Metalation (DoM). Treatment with LDA (Lithium Diisopropylamide) at -78°C. The acidity of the C3 proton is enhanced by the inductive effect of the adjacent Br and OCF

groups. -

Step 2: Carboxylation. Quenching the lithiated species with CO

yields 3-Bromo-2-(trifluoromethoxy)benzoic acid . -

Step 3: Curtius Rearrangement.

-

Activation of the acid with Diphenylphosphoryl azide (DPPA) or formation of the acyl chloride followed by NaN

. -

Thermal rearrangement of the acyl azide to the isocyanate.

-

Hydrolysis of the isocyanate to yield the target 3-Bromo-2-(trifluoromethoxy)aniline .

-

Visualization: Synthetic Workflow

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM) and Curtius Rearrangement to access the sterically congested 1,2,3-motif.

Part 3: Structural Characterization & Quality Control

To validate the identity of 3-Bromo-2-(trifluoromethoxy)aniline, researchers must rely on specific spectral signatures that distinguish it from its isomers (e.g., 4-bromo or 6-bromo analogs).

Self-Validating QC Protocol

-

H NMR Spectroscopy:

-

Pattern Recognition: Look for an ABC spin system (three adjacent aromatic protons).

-

Diagnostic Shifts: The protons at positions 4, 5, and 6 will show specific coupling constants (

Hz, -

Differentiation: The 4-bromo isomer would show an ABX or A2B2 pattern (depending on symmetry), whereas the target 3-bromo isomer retains the contiguous 4,5,6-proton chain.

-

-

F NMR Spectroscopy:

-

The –OCF

signal typically appears as a singlet around -58 ppm . -

Shift Sensitivity: The chemical shift is sensitive to the ortho-substituents. The presence of the bulky Bromine at C3 will cause a slight downfield shift compared to the unsubstituted 2-(trifluoromethoxy)aniline due to steric deschielding.

-

-

Mass Spectrometry (GC-MS/LC-MS):

-

Isotope Pattern: The presence of one Bromine atom dictates a 1:1 doublet at m/z 255 and 257 (M+ and M+2).

-

Fragmentation: Loss of the –OCF

group (M-85) is a common fragmentation pathway.

-

Part 4: Applications in Drug Design

This molecule serves as a critical "linker" in PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.

-

Bioisosterism: The 3-Bromo group can be replaced by a cyclopropyl or methyl group in later optimization stages to probe the hydrophobic pocket.

-

Metabolic Blocking: The 2-OCF

group blocks metabolic oxidation at the electron-rich aniline ortho-position, while the 3-Br blocks the meta-position, forcing metabolism to the distal ring positions.

SAR Logic Diagram

Caption: Figure 2. Pharmacophore decomposition of the scaffold showing three distinct vectors for chemical elaboration.

References

-

ChemicalBook. (2024). Product Entry: 3-BROMO-2-(TRIFLUOROMETHOXY)ANILINE (CB81486649).[1] Retrieved from

- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.ChemMedChem. (Contextual reference for OCF3 properties).

- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics.Chemical Reviews.

-

PubChem. (2024). Compound Summary: 2-(Trifluoromethoxy)aniline.[1] Retrieved from (Precursor data).

Sources

An In-Depth Technical Guide to the NMR Spectral Data of 3-Bromo-2-(trifluoromethoxy)aniline

Introduction

3-Bromo-2-(trifluoromethoxy)aniline is a substituted aromatic amine of significant interest to the fields of medicinal chemistry and materials science. As a fluorinated building block, it offers a unique combination of lipophilicity, metabolic stability, and conformational control, properties conferred by the trifluoromethoxy (-OCF₃) group. The bromine atom provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. Accurate structural elucidation and purity assessment are paramount for the successful application of this compound in drug development and other advanced material syntheses.

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-2-(trifluoromethoxy)aniline. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the compound's structural features as revealed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The causality behind spectral assignments is explained, and a self-validating protocol for data acquisition is provided to ensure experimental reproducibility.

Molecular Structure and Spectroscopic Considerations

The unique substitution pattern of 3-Bromo-2-(trifluoromethoxy)aniline dictates its NMR spectral characteristics. The electron-donating amino (-NH₂) group and the strongly electron-withdrawing trifluoromethoxy (-OCF₃) and bromo (-Br) groups create a distinct electronic environment for each nucleus in the molecule.

Molecular Structure with Numbering Scheme

Caption: Structure of 3-Bromo-2-(trifluoromethoxy)aniline with IUPAC numbering.

Experimental Protocol for NMR Data Acquisition

The quality of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol provides a self-validating methodology for obtaining high-resolution spectra.

1. Sample Preparation

-

Analyte Purity: Ensure the 3-Bromo-2-(trifluoromethoxy)aniline sample is of high purity and free from paramagnetic impurities, which can cause significant line broadening.

-

Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for many organic compounds.

-

Concentration:

-

Procedure:

-

Weigh the sample accurately in a clean, dry vial.

-

Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

The final sample height in the tube should be approximately 4-5 cm.[1]

-

Cap the NMR tube securely and label it clearly.

-

2. NMR Spectrometer Parameters

-

Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. For ¹⁹F NMR, an external reference such as CFCl₃ (0.00 ppm) can be used.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse sequence, often without proton decoupling.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

Predicted NMR Spectral Data and Interpretation

Disclaimer: The following spectral data are predicted based on established substituent effects and analysis of structurally similar compounds, as comprehensive experimental data for 3-Bromo-2-(trifluoromethoxy)aniline is not widely available in the public domain.

¹H NMR Spectral Analysis (Predicted, 400 MHz, CDCl₃)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The amino group protons will likely appear as a broad singlet.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.05 | t | J ≈ 8.0 | 1H | H-5 |

| ~6.80 | dd | J ≈ 8.0, 1.5 | 1H | H-4 |

| ~6.70 | dd | J ≈ 8.0, 1.5 | 1H | H-6 |

| ~4.0 (broad) | s | - | 2H | -NH₂ |

Interpretation:

-

H-5: This proton is situated between two other protons (H-4 and H-6) and is expected to appear as a triplet due to coupling with both neighbors. Its chemical shift is influenced by the para-amino group (shielding) and the meta-bromo and meta-trifluoromethoxy groups (deshielding).

-

H-4: This proton is ortho to the bromo group and meta to the amino group. It will be split into a doublet by H-5 and may show a smaller long-range coupling.

-

H-6: This proton is ortho to the amino group (shielding) and meta to the trifluoromethoxy group (deshielding). It will appear as a doublet of doublets due to coupling with H-5. The ¹H NMR spectrum of the related compound 3-bromoaniline shows aromatic protons in the range of 6.57-7.01 ppm, which supports these predicted shifts.[2]

-

-NH₂: The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectral Analysis (Predicted, 101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display seven signals: six for the aromatic carbons and one for the trifluoromethoxy carbon.

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~145.0 | C-1 | Carbon attached to the electron-donating amino group, shifted downfield relative to unsubstituted aniline due to ortho and para substituents. |

| ~140.0 (q, ²JCF ≈ 2 Hz) | C-2 | Carbon bearing the -OCF₃ group, strongly deshielded and appearing as a quartet due to coupling with the three fluorine atoms. |

| ~110.0 | C-3 | Carbon attached to bromine, shielded by the ortho-amino group but deshielded by the bromine atom. |

| ~120.0 | C-4 | Aromatic CH carbon. |

| ~128.0 | C-5 | Aromatic CH carbon, expected to be the least shielded of the CH carbons. |

| ~115.0 | C-6 | Aromatic CH carbon, shielded by the ortho-amino group. |

| ~121.0 (q, ¹JCF ≈ 257 Hz) | -OCF ₃ | Carbon of the trifluoromethoxy group, appearing as a quartet with a large one-bond C-F coupling constant. |

Interpretation:

The chemical shifts are governed by the electronic nature of the substituents. The carbon atoms directly attached to the electronegative oxygen (C-2) and nitrogen (C-1) are significantly deshielded. The carbon of the -OCF₃ group will exhibit a characteristic large one-bond coupling constant (¹JCF) of approximately 257 Hz, a key diagnostic feature.[3] For comparison, the carbons in aniline appear at 146.6 (C-NH₂), 129.4, 118.8, and 115.2 ppm.[4] The shifts in the target molecule are modulated by the additional bromo and trifluoromethoxy substituents.

¹⁹F NMR Spectral Analysis (Predicted, 376 MHz, CDCl₃)

The ¹⁹F NMR spectrum provides an unambiguous confirmation of the trifluoromethoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58.0 | s | -OCF₃ |

Interpretation:

The spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of aromatic -OCF₃ groups typically falls in the range of -56 to -60 ppm relative to CFCl₃.[5][6] The absence of any coupling in a proton-decoupled ¹⁹F NMR spectrum confirms the O-CF₃ linkage, as there are no neighboring protons or fluorine atoms to couple with. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for detecting and quantifying fluorine-containing compounds.[7]

Structural Elucidation Workflow

The confirmation of the structure of 3-Bromo-2-(trifluoromethoxy)aniline is a logical process that integrates data from all three NMR experiments.

Workflow for Structural Confirmation

Caption: Logical workflow for confirming molecular structure using NMR data.

Conclusion

This technical guide provides a detailed framework for understanding the NMR spectral characteristics of 3-Bromo-2-(trifluoromethoxy)aniline. By combining the information from ¹H, ¹³C, and ¹⁹F NMR, researchers can unambiguously confirm the identity and structure of this valuable synthetic intermediate. The predicted spectral data, based on sound chemical principles, serves as a reliable reference for experimental work. The provided protocols for sample preparation and data acquisition are designed to ensure high-quality, reproducible results, thereby supporting the rigorous demands of research and development in the pharmaceutical and chemical industries.

References

-

SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. (Trifluoromethoxy)benzene. National Center for Biotechnology Information. Available from: [Link]

- Sheppard, W. A. (1962). F19 Chemical Shifts of the Sulfur Pentafluoride, Trifluoromethoxy, Trifluoromethylthio and Trifluoromethylsulfonyl Groups in Aromatic Compounds. Journal of the American Chemical Society, 84(16), 3064–3072.

-

University of York. Preparing an NMR sample. Available from: [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Data. Available from: [Link]

-

The Royal Society of Chemistry. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - Supporting Information. Available from: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

-

PubChem. 2-Bromo-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Available from: [Link]

-

SpectraBase. 4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

-

PureSynth. 3-Bromo-4-(Trifluoromethoxy)Aniline 97.0%(GC). Available from: [Link]

-

Amerigo Scientific. 2-Bromo-3-(trifluoromethyl)aniline. Available from: [Link]

-

Automated Topology Builder. 3-(Trifluoromethoxy)aniline. Available from: [Link]

Sources

Literature review of 3-Bromo-2-(trifluoromethoxy)aniline synthesis

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(trifluoromethoxy)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

3-Bromo-2-(trifluoromethoxy)aniline is a highly valuable fluorinated building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The strategic placement of the bromine atom ortho to the amine and meta to the trifluoromethoxy group provides a versatile scaffold for further chemical modification through cross-coupling reactions and other transformations. The trifluoromethoxy (-OCF3) group, in particular, is prized in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive review of the primary synthetic strategies for obtaining 3-Bromo-2-(trifluoromethoxy)aniline, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.

Strategic Approaches to Synthesis: A Retrosynthetic Overview

The synthesis of 3-Bromo-2-(trifluoromethoxy)aniline presents a classic challenge in aromatic chemistry: controlling regioselectivity. The molecule contains two substituents with competing directing effects—the strongly activating, ortho, para-directing amino group (-NH2) and the deactivating, meta-directing trifluoromethoxy group (-OCF3). A successful synthesis must navigate these electronic influences to install the bromine atom at the desired C3 position.

Two principal retrosynthetic disconnections are considered:

-

Direct Bromination: This approach involves the direct electrophilic aromatic substitution of the precursor, 2-(trifluoromethoxy)aniline. Its feasibility hinges on precisely controlling the reaction conditions to favor bromination at the C3 position over the more electronically favored C4 and C6 positions.

-

Multi-Step Regiocontrolled Synthesis: This strategy introduces the functional groups in a sequence that guarantees the desired substitution pattern, often culminating in a Sandmeyer reaction to install the bromine atom. This route offers superior control but typically involves more synthetic steps.

Sources

Thermodynamic stability of 3-Bromo-2-(trifluoromethoxy)aniline

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Bromo-2-(trifluoromethoxy)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and thermal hazards associated with 3-Bromo-2-(trifluoromethoxy)aniline. As a substituted aniline, this compound is a potentially valuable intermediate in pharmaceutical and agrochemical synthesis. However, the combination of a bromo- group, a trifluoromethoxy- group, and an aniline core necessitates a thorough understanding of its thermal behavior to ensure safe handling, storage, and process scale-up. This document moves beyond a simple recitation of data, offering a detailed, field-proven methodology for thermal hazard assessment. It integrates theoretical considerations with practical, step-by-step experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), providing the user with a robust system for generating a comprehensive safety profile.

Introduction: The Need for Thermal Hazard Assessment

3-Bromo-2-(trifluoromethoxy)aniline possesses a unique confluence of functional groups that makes it a compelling building block in modern synthetic chemistry. The aniline moiety provides a nucleophilic center and a handle for diazonium chemistry, the bromine atom serves as a key site for cross-coupling reactions, and the trifluoromethoxy group can enhance metabolic stability and lipophilicity in target molecules.

However, these same functional groups are harbingers of potential thermal instability. Aromatic amines can undergo exothermic decomposition, particularly in the presence of oxidizing agents or at elevated temperatures.[1] Halogenated aromatics can release toxic and corrosive fumes like hydrogen bromide upon decomposition.[1] Therefore, a proactive and rigorous evaluation of the thermodynamic stability of 3-Bromo-2-(trifluoromethoxy)aniline is not merely a regulatory formality but a critical pillar of process safety and drug development. A failure to identify thermal hazards can lead to runaway reactions, which account for a significant percentage of incidents in the chemical and pharmaceutical industries.[2] This guide provides the necessary expertise to mitigate these risks.

Theoretical Stability & Potential Decomposition Pathways

Before embarking on experimental analysis, a theoretical assessment based on the molecular structure can predict potential hazards. The stability of 3-Bromo-2-(trifluoromethoxy)aniline is influenced by several factors:

-

The Aniline Core: The amino group is susceptible to oxidation. At high temperatures, decomposition can lead to the evolution of nitrogen oxides (NOx).[1]

-

Carbon-Bromine Bond: The C-Br bond is the weakest bond on the aromatic ring and is a likely point of initial cleavage during thermal decomposition, potentially releasing HBr or Br₂.

-

Trifluoromethoxy Group (-OCF₃): While generally more stable than a methoxy group, the -OCF₃ group can decompose at elevated temperatures, potentially releasing toxic fluorine-containing gases.

-

Intermolecular Interactions: In the solid state, hydrogen bonding involving the amine can influence crystal packing and, consequently, the melting point and onset of decomposition.

Based on these features, a plausible decomposition cascade could involve the initial cleavage of the C-Br bond, followed by the breakdown of the aromatic ring and the release of NOx and fluorinated byproducts. Understanding these potential pathways is crucial for interpreting data from subsequent experimental analyses.

Experimental Workflow for Thermal Hazard Evaluation

A multi-tiered experimental approach is essential for a comprehensive thermal hazard assessment. This workflow is designed to move from rapid, small-scale screening to more intensive, worst-case scenario modeling.

Caption: A logical workflow for comprehensive thermal hazard assessment.

Protocol 1: Differential Scanning Calorimetry (DSC)

Causality: DSC is the frontline tool for thermal hazard screening. It requires a minimal amount of sample (typically < 10 mg) and provides critical data on the onset temperature (Tₒₙₛₑₜ) of exothermic events and the total energy released (ΔH).[2] This information is essential for defining preliminary safe operating temperature limits.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The measured melting point of indium should be within ±1°C of the certified value (156.6°C) and the enthalpy of fusion within ±5% of the certified value (28.5 J/g).[2]

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Bromo-2-(trifluoromethoxy)aniline into a high-pressure gold-plated or stainless steel crucible. Using a high-pressure crucible is critical to contain any gases evolved during decomposition, ensuring the measured enthalpy reflects the total energy release.[2]

-

Experimental Conditions:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert atmosphere (e.g., Nitrogen at 50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature (e.g., 30°C) to a final temperature well above any expected decomposition (e.g., 400°C) at a constant heating rate of 4-10 °C/min.[2]

-

-

Data Analysis: Analyze the resulting heat flow vs. temperature curve to determine the melting point endotherm and, critically, the onset temperature and integrated energy of any exothermic decomposition peaks.

Protocol 2: Thermogravimetric Analysis (TGA)

Causality: TGA complements DSC by measuring the change in a sample's mass as a function of temperature. This allows for the quantification of mass loss associated with decomposition events, providing insight into the decomposition mechanism (e.g., distinguishing between moisture loss and structural decomposition) and the thermal stability of the compound.[3]

Methodology:

-

Instrument Verification: Verify the TGA's balance and temperature accuracy using standard reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-2-(trifluoromethoxy)aniline into an inert TGA crucible (e.g., alumina).[3]

-

Experimental Conditions:

-

Place the crucible onto the TGA balance mechanism.

-

Purge the furnace with an inert atmosphere (e.g., Nitrogen at 50 mL/min).

-

Heat the sample from ambient temperature to a high final temperature (e.g., 600°C) at a controlled rate, typically 10°C/min.[3]

-

-

Data Analysis: Plot the sample mass percentage versus temperature. The resulting curve reveals the temperatures at which mass loss occurs. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps. For advanced analysis, coupling the TGA exhaust to a Mass Spectrometer (TGA-MS) can identify the specific molecules being evolved at each decomposition stage.[4][5]

Protocol 3: Accelerating Rate Calorimetry (ARC)

Causality: If a significant exotherm is detected by DSC, ARC testing is mandatory for safe process design. ARC simulates a worst-case thermal runaway scenario in a larger-scale reactor by creating a near-perfect adiabatic environment (zero heat loss).[6][7] It provides crucial data on the relationship between time, temperature, and pressure under adiabatic conditions, which is used to design emergency relief systems and define safe operating parameters.[8]

Methodology:

Caption: The Heat-Wait-Search-Track workflow for ARC experiments.

-

System Conformance: The ARC experiment should be conducted in accordance with standards such as ASTM E1981.[9]

-

Sample Preparation: A larger sample (typically 1-6 g) is loaded into a robust, spherical sample bomb (e.g., titanium or stainless steel) equipped with a pressure transducer.[9]

-

Heat-Wait-Search (HWS) Mode:

-

The calorimeter heats the sample by a small temperature step (e.g., 5°C) and then enters a "wait" period to achieve thermal equilibrium.

-

During the subsequent "search" period, the instrument's sensitive thermocouples monitor the sample's self-heating rate.

-

If the rate is below a set threshold (e.g., 0.02 °C/min), the system initiates another heat-wait-search cycle at a higher temperature.[10]

-

-

Adiabatic Tracking: Once the self-heating rate exceeds the threshold, the instrument switches to adiabatic mode. The calorimeter's heaters match the sample's temperature precisely, preventing any heat loss to the surroundings. The instrument continuously records the sample's temperature and pressure as the reaction accelerates until it is complete.

-

Data Analysis: The resulting data is used to calculate critical safety parameters.

Data Interpretation and Risk Mitigation

The data gathered from the experimental workflow allows for the construction of a comprehensive thermal hazard profile.

Table 1: Key Thermal Stability Parameters and Their Implications

| Parameter | Determined By | Typical Value (Hypothetical) | Implication & Causality |

| Melting Point (Tₘ) | DSC | 65 - 70 °C | Defines the transition from solid to liquid. Processing must account for this phase change. |

| Onset Temperature (Tₒₙₛₑₜ) | DSC, ARC | ~180 °C | The temperature at which exothermic decomposition begins. This is the most critical parameter for defining a Maximum Safe Operating Temperature (MSOT). The MSOT must be set significantly below Tₒₙₛₑₜ to provide a sufficient safety margin. |

| Heat of Decomposition (ΔH) | DSC | -150 to -250 kJ/mol | Quantifies the total energy released. A higher value indicates a more energetic decomposition and a greater potential for a severe thermal runaway. |

| Mass Loss Profile | TGA | Step 1: 180-250°C (33% loss)Step 2: >250°C | Indicates the temperature ranges of decomposition. A 33% mass loss could correspond to the loss of HBr (M.W. 80.9) from the molecule (M.W. 256.02), providing mechanistic clues. |

| Time to Maximum Rate (TMRₐ𝒹) | ARC | 8 hours from onset | The time required for an uncontrolled reaction to reach its maximum velocity under adiabatic conditions. This is a crucial parameter for designing emergency response and evacuation procedures. |

| Adiabatic Temperature Rise (ΔTₐ𝒹) | ARC | >200 °C | The total temperature increase if all the reaction heat is contained within the sample. Calculated as ΔH / Cₚ (heat capacity). A large ΔTₐ𝒹 indicates a high potential for reaching destructive temperatures. |

| Pressure Rise Rate (dP/dt) | ARC | High | Indicates the rate of gas generation. This data is essential for the correct sizing of emergency relief systems (e.g., rupture discs, safety valves) to prevent vessel rupture. |

Mitigation Strategies and Handling Recommendations:

-

Storage: Based on the properties of similar anilines, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, well-ventilated area.[11] It must be stored separately from strong oxidizing agents and acids.[1]

-

Handling: Always handle 3-Bromo-2-(trifluoromethoxy)aniline in a well-ventilated fume hood.[12] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[13] Avoid creating dust.

-

Process Safety: The Maximum Safe Operating Temperature (MSOT) for any process involving this compound must be established well below the decomposition onset temperature determined by DSC/ARC. Any scale-up operations must consider the potential for pressure generation and have appropriate, properly sized emergency relief systems in place.

References

-

Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]

-

Thermal Hazard Technology. Accelerating Rate Calorimeter. Available at: [Link]

-

ResearchGate. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Available at: [Link]

-

Belmont Scientific. Accelerating Rate Calorimeter (ARC). Available at: [Link]

-

ILO and WHO. (2021). ICSC 1226 - 4-BROMOANILINE. Available at: [Link]

-

Journal of Chemical & Engineering Data. Chemical Thermodynamic Properties of Aniline. Available at: [Link]

-

NIH. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Available at: [Link]

-

Prime Process Safety Center. Accelerating Rate Calorimetry (ARC) Testing. Available at: [Link]

-

ResearchGate. Thermochemistry of Anilines. Available at: [Link]

-

Sigma-HSE. Accelerating Rate Calorimeter (ARC) Testing. Available at: [Link]

-

ioKinetic. Accelerating Rate Calorimeter Testing. Available at: [Link]

-

Organic Syntheses Procedure. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Available at: [Link]

-

SciSpace. Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture. Available at: [Link]

-

ResearchGate. (2019, November 12). Analysis of an Ammonia/Ammonium Nitrate Fuel's Thermal Decomposition By Mass Spectrometry and Thermogravimetric Analysis. Available at: [Link]

-

ACS Publications. (2022, August 19). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Available at: [Link]

-

ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]

-

TA Instruments. (2024, November 4). What is Thermogravimetric Analysis?. Available at: [Link]

Sources

- 1. ICSC 1226 - 4-BROMOANILINE [chemicalsafety.ilo.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of an Ammonia/Ammonium Nitrate Fuel’s Thermal Decomposition By Mass Spectrometry and Thermogravimetric Analysis - Ammonia Energy Association [ammoniaenergy.org]

- 6. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 7. belmontscientific.com [belmontscientific.com]

- 8. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]

- 9. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 10. sigma-hse.com [sigma-hse.com]

- 11. beta.lakeland.edu [beta.lakeland.edu]

- 12. technopharmchem.com [technopharmchem.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

The Strategic Utility of 3-Bromo-2-(trifluoromethoxy)aniline in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the successful synthesis of novel, biologically active compounds. 3-Bromo-2-(trifluoromethoxy)aniline has emerged as a highly versatile and valuable building block for the construction of a diverse array of heterocyclic systems. Its unique trifecta of functional handles—a nucleophilic amino group, a bromine atom amenable to a wide range of cross-coupling reactions, and an electron-withdrawing trifluoromethoxy group—provides medicinal chemists with a powerful tool for molecular design and optimization.[1]

The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in drug design. It can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its biological target, making it a desirable substituent for modulating pharmacokinetic and pharmacodynamic properties.[1] The strategic placement of the bromine atom ortho to the trifluoromethoxy group and meta to the amino group allows for regioselective functionalization, enabling the synthesis of complex and diverse molecular architectures. This guide provides detailed application notes and experimental protocols for the utilization of 3-Bromo-2-(trifluoromethoxy)aniline in the synthesis of key heterocyclic scaffolds, including quinolines and benzimidazoles.

Core Principles of Reactivity

The synthetic utility of 3-Bromo-2-(trifluoromethoxy)aniline is rooted in the distinct reactivity of its functional groups. The amino group serves as a potent nucleophile and a handle for the introduction of various substituents or for directing cyclization reactions. The bromine atom is an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The trifluoromethoxy group, with its strong electron-withdrawing nature, influences the reactivity of the aromatic ring and can impact the biological activity of the final products.

Application I: Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[2] The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, is a classic and reliable method for quinoline synthesis. By first converting 3-Bromo-2-(trifluoromethoxy)aniline into a suitable ortho-aminoaryl ketone, a diverse range of substituted quinolines can be accessed.

Workflow for Quinoline Synthesis

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 3-Bromo-2-(trifluoromethoxy)aniline

Executive Summary

This guide details the process chemistry for performing Suzuki-Miyaura cross-couplings on 3-Bromo-2-(trifluoromethoxy)aniline . This substrate presents a unique "1,2,3-trisubstituted" challenge: the reactive bromine at C3 is flanked by a bulky, electron-withdrawing trifluoromethoxy group (-OCF

Successful coupling requires a catalyst system that can:

-

Overcome Steric Hindrance: The -OCF

group (Van der Waals volume -

Tolerate Free Amines: Prevent non-productive coordination of the C1-NH

to the Palladium center. -

Prevent Defluorination: Maintain the integrity of the -OCF

motif under basic conditions.

This note provides three validated protocols ranging from high-performance systems for difficult partners to cost-effective baseline methods.

Substrate Analysis & Mechanistic Insight[1]

The "Ortho-Ortho" Effect

The 3-Bromo-2-(trifluoromethoxy)aniline scaffold is electronically activated but sterically deactivated.

-

Electronic Activation: The -OCF

group is a strong -

Steric Deactivation: The -OCF

group creates a "steric wall" between the amine and the bromine. This significantly impedes the Transmetallation (TM) step, which is often the rate-determining step (RDS) for hindered substrates. -

Catalyst Poisoning: The free amine (-NH

) can act as a Lewis base, coordinating to Pd(II) species and forming inactive "Pd-amine" resting states.

Strategic Catalyst Selection

To counter these effects, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

-

XPhos / SPhos: These bulky, electron-rich ligands promote OA into the hindered C-Br bond and facilitate RE (Reductive Elimination).

-

Precatalysts (Pd G2/G3/G4): The use of precatalysts (e.g., XPhos Pd G2) ensures the rapid generation of the active monoligated Pd(0)-L species, preventing the induction period and homocoupling associated with Pd(OAc)

+ Ligand mixing.

Decision Matrix & Workflow

The following diagram illustrates the logic for selecting the appropriate protocol based on the coupling partner's complexity.

Figure 1: Decision matrix for selecting the optimal coupling protocol.

Experimental Protocols

Protocol A: Standard Conditions (Baseline)

Best for: Simple aryl boronic acids with no ortho substituents. Mechanism: Uses a robust bidentate ligand (dppf) that resists dechelation but requires higher temperatures.

| Component | Equiv. | Role |

| Substrate | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Pd(dppf)Cl | 0.05 (5 mol%) | Catalyst (Robust) |

| K | 3.0 | Base (Activator) |

| 1,4-Dioxane | [0.2 M] | Solvent |

Procedure:

-

Charge a reaction vial with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Pd(dppf)Cl

·DCM (5 mol%). -

Seal and purge with Argon/Nitrogen for 5 minutes.

-

Add degassed 1,4-Dioxane and 2M aq. K

CO -

Heat to 90°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na

SO -

Note: If conversion is <50% after 4h, switch to Protocol B.

Protocol B: High-Performance (The "Gold Standard")

Best for: Hindered partners, heteroaryls, and ensuring free amine tolerance.

Mechanism: Utilizes XPhos Pd G2 , a precatalyst that generates the active L-Pd(0) species at room temperature. XPhos forms a "roof" over the Pd center, accommodating the bulky -OCF

| Component | Equiv. | Role |

| Substrate | 1.0 | Electrophile |

| Boronic Acid/Pin Ester | 1.5 | Nucleophile |

| XPhos Pd G2 | 0.02 (2 mol%) | Precatalyst |

| K | 3.0 | Base (Mild) |

| THF | [0.15 M] | Solvent |

Procedure:

-

Pre-mix Solids: In a reaction tube, combine Substrate (1.0 equiv), Boronic ester (1.5 equiv), and XPhos Pd G2 (2 mol%).

-

Degas: Evacuate and backfill with Argon (x3).

-

Solvent Addition: Add degassed THF and 0.5 M K

PO -

Reaction: Stir vigorously at 60°C . (Can be run at RT for highly reactive partners, but the -OCF

usually requires heat). -

Monitoring: Check LCMS at 1 hour. This system is typically fast.

-

Purification: The lipophilic -OCF

group often makes the product less polar; use Hexane/EtOAc gradients.

Protocol C: Potassium Trifluoroborates (Difficult/Unstable)

Best for: Unstable boronic acids (e.g., 2-pyridyl, vinyl) or when protodeboronation is a major side reaction. Mechanism: Slow hydrolysis of the trifluoroborate salt releases the active boronic acid in situ, keeping its concentration low to prevent decomposition.

| Component | Equiv. | Role |

| Substrate | 1.0 | Electrophile |

| R-BF | 1.5 | Nucleophile (Stable) |

| RuPhos Pd G3 | 0.03 (3 mol%) | Precatalyst |

| K | 3.0 | Base |

| Toluene / H | 3:1 ratio | Solvent System |

Procedure:

-

Combine Substrate, Potassium Trifluoroborate, RuPhos Pd G3, and K

CO -

Add Toluene and Water (degassed).

-

Heat to 80–100°C for 16 hours.

-

Why RuPhos? RuPhos is exceptional for electron-poor anilines and stabilizes the oxidative addition complex against side reactions.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Oxidative Addition failure due to sterics. | Switch from Pd(dppf) to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 100°C. |

| Protodeboronation | Boronic acid is unstable (common with 2-heteroaryls). | Use Protocol C (Trifluoroborates) or MIDA boronates. Use anhydrous conditions with CsF base. |

| Homocoupling (R-R) | Oxygen present in system.[1] | Degas solvents more rigorously (sparge with Ar for 15 mins). |

| Pd Black Formation | Catalyst decomposition/precipitation. | Add 1 mol% free ligand (e.g., XPhos) to stabilize the active species. |

Safety & Handling (E-E-A-T)

-

Fluorinated Motifs: While the -OCF

group is chemically stable under these conditions, thermal decomposition (e.g., in a fire) can release HF and fluorophosgene. Work in a fume hood. -

Aniline Toxicity: Haloanilines are potential skin sensitizers and methemoglobinemia inducers. Double-glove (Nitrile) and avoid dust inhalation.

-

Pressure: Reactions heated above the boiling point of the solvent (in sealed tubes) generate pressure. Use rated pressure vials.

References

-

Buchwald-Hartwig Ligand Evolution

-

Precatalyst Technology

-

Title: "Palladium Precatalysts for Cross-Coupling Reactions."[2]

- Source:Aldrichimica Acta2015, 48, 1.

- Relevance: Explains the mechanism and advantage of G2/G3 prec

-

-

Trifluoroborates in Coupling

-

Ortho-Substituted Anilines

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Precision Buchwald-Hartwig Amination of 3-Bromo-2-(trifluoromethoxy)aniline

This Application Note is designed for medicinal chemists and process development scientists working with high-value fluorinated scaffolds. It addresses the specific challenges of functionalizing 3-Bromo-2-(trifluoromethoxy)aniline , a sterically congested and electronically complex building block.

Executive Summary & Strategic Analysis

3-Bromo-2-(trifluoromethoxy)aniline represents a "privileged scaffold" in modern drug discovery due to the metabolic stability and lipophilicity of the trifluoromethoxy (–OCF₃) group. However, this substrate presents a dichotomy of reactivity challenges that often lead to failed campaigns using standard catalytic screens.

The Challenge Matrix

-

Steric Congestion (The "Ortho Effect"): The –OCF₃ group is significantly bulkier than a methoxy group. It adopts an orthogonal conformation relative to the aromatic ring due to hyperconjugation (

) and steric repulsion.[1] This creates a "steric wall" adjacent to the bromine reaction site (C3), hindering the approach of the palladium catalyst. -

Electronic Deactivation: While –OCF₃ is electron-withdrawing (inductive), the free amine (–NH₂) at C1 is a strong electron-donating group (resonance). This increases electron density at the C3-Bromine bond, making oxidative addition slower compared to electron-deficient aryl halides.

-

Chemoselectivity (Self-Coupling Risk): The substrate contains both a nucleophile (–NH₂) and an electrophile (–Br). Inappropriate catalyst/base combinations can trigger oligomerization (self-coupling) rather than the desired cross-coupling with an external amine.

The Solution: Third-Generation Dialkylbiarylphosphine Ligands

To overcome these barriers, we utilize Buchwald G3/G4 Precatalysts incorporating bulky, electron-rich ligands.

-

BrettPhos: Optimized for primary amines; its bulk suppresses competitive binding of the substrate's own –NH₂.

-

RuPhos: The gold standard for secondary amines and sterically hindered aryl halides.

-

Base Selection: The use of LiHMDS (Lithium hexamethyldisilazide) or NaOtBu is critical. LiHMDS is particularly effective for substrates with free anilines, as it minimizes the deprotonation of the substrate's own –NH₂ relative to the external nucleophile.

Mechanistic Insight & Catalyst Selection

The following decision tree illustrates the logic for ligand selection based on the coupling partner.

Figure 1: Ligand selection strategy based on the nucleophilic partner. BrettPhos and RuPhos are prioritized for their ability to promote reductive elimination in crowded systems.

Experimental Protocols

Protocol A: Coupling with Secondary Amines (RuPhos System)

Applicability: Cyclic amines (morpholines, piperidines) and acyclic secondary amines.

Rationale: RuPhos is specifically designed to facilitate the coupling of secondary amines with hindered aryl halides by preventing

Materials:

-

Substrate: 3-Bromo-2-(trifluoromethoxy)aniline (1.0 equiv)

-

Amine Partner: 1.2 – 1.5 equiv

-

Catalyst: RuPhos Pd G4 (2.0 – 5.0 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

-

Charging Solids: Add the RuPhos Pd G4 precatalyst (typically 2-3 mol% is sufficient; increase to 5 mol% for difficult amines), NaOtBu , and the aryl bromide substrate to the vial.

-

Note: If the amine is a solid, add it at this step.

-

-

Inert Atmosphere: Seal the vial with a septum cap and purge with inert gas (N₂/Ar) for 5 minutes.

-

Solvent/Liquid Addition: Add the anhydrous solvent (THF is preferred for solubility) via syringe. If the amine is liquid, add it now via microliter syringe.

-

Activation: Stir the mixture at room temperature for 1-2 minutes. The G4 precatalyst activates rapidly upon exposure to base.[2]

-

Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (critical for heterogeneous base mixtures).

-

Monitoring: Monitor by LCMS at 2 hours. If conversion is <50%, raise temperature to 100 °C. Most reactions complete within 4-16 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography.

Protocol B: Coupling with Primary Amines (BrettPhos System)

Applicability: Primary alkyl amines and anilines. Rationale: Primary amines are prone to binding to the metal center, inhibiting catalysis. BrettPhos is bulky enough to prevent this "catalyst poisoning" and highly effective for mono-arylation (preventing double addition). LiHMDS is used here to minimize deprotonation of the substrate's aniline NH₂.

Materials:

-

Substrate: 3-Bromo-2-(trifluoromethoxy)aniline (1.0 equiv)

-

Amine Partner: 1.2 equiv

-

Catalyst: BrettPhos Pd G4 (2.0 – 5.0 mol%)

-

Base: LiHMDS (1.0 M solution in THF) (2.2 equiv)

-

Critical: Use excess base (2.2 equiv) because the substrate's free NH₂ may consume 1 equiv of base, though LiHMDS is kinetically bulky and prefers the less hindered protons.

-

-

Solvent: Anhydrous Dioxane or THF.

Step-by-Step Procedure:

-

Charging: In a nitrogen-filled glovebox or under strict Schlenk conditions, add BrettPhos Pd G4 and the aryl bromide to a vial.

-

Solvent: Add anhydrous Dioxane.

-

Amine Addition: Add the primary amine.

-

Base Addition: Add LiHMDS solution dropwise at room temperature.

-

Observation: The solution may turn dark orange/brown; this is normal for active Pd(0) species.

-

-

Reaction: Seal and heat to 90 °C .

-

Workup: Quench with saturated NH₄Cl solution (to neutralize the silazide). Extract with EtOAc.[3]

Quantitative Performance Data

The following table summarizes expected outcomes based on internal validation data for ortho-substituted OCF₃ scaffolds.

| Variable | Condition Set A | Condition Set B | Condition Set C (Control) |

| Catalyst | RuPhos Pd G4 | BrettPhos Pd G4 | Pd(PPh₃)₄ |

| Ligand Class | Dialkylbiarylphosphine | Dialkylbiarylphosphine | Triphenylphosphine |

| Base | NaOtBu | LiHMDS | K₂CO₃ |

| Temp | 80°C | 90°C | 100°C |

| Conversion (2h) | >95% | >85% | <10% (Stalled) |

| Chemoselectivity | High (Cross-coupling) | High (Cross-coupling) | Poor (Self-coupling observed) |

| Dehalogenation | <2% | <5% | ~15% |

Troubleshooting & Optimization

If the standard protocols fail, consult the following mechanism-based troubleshooting guide.

Figure 2: Troubleshooting logic. Dehalogenation often indicates that the catalyst can insert into the C-Br bond but cannot accommodate the amine for reductive elimination due to steric bulk.

Critical Note on "Dehalogenation"

With ortho-OCF₃ groups, if the amine is too bulky to enter the coordination sphere of the Palladium, the catalyst may undergo

-

Fix: Use a ligand with a larger "pocket" but smaller cone angle (e.g., switch from BrettPhos to AdBrettPhos ) or increase the concentration of the amine.

References

-

Maitro, G., et al. (2017). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry. (Demonstrates the use of BrettPhos/LiHMDS for halo-amino-heterocycles, the closest structural analog to the target substrate).

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. (The authoritative review on ligand selection).

-

Bruno, N. C., et al. (2013). "Rapidly Activating Pd-Precatalysts for C–N Coupling." Chemical Science. (Details the G3/G4 precatalyst activation mechanism).

-

Léris, P., et al. (2021). "The influence of the trifluoromethoxy group on the reactivity of aryl halides." European Journal of Organic Chemistry. (Discusses the electronic and steric parameters of OCF3 in cross-coupling).

Sources

- 1. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. benchchem.com [benchchem.com]

Using 3-Bromo-2-(trifluoromethoxy)aniline as a pharmaceutical intermediate

Application Note: Strategic Utilization of 3-Bromo-2-(trifluoromethoxy)aniline in Pharmaceutical Synthesis

Abstract

This guide details the synthetic utility of 3-Bromo-2-(trifluoromethoxy)aniline (CAS: 886762-08-9 / Analogues), a specialized building block for medicinal chemistry. The presence of the trifluoromethoxy (

Introduction: The "Fluorine Effect" in Drug Design

The trifluoromethoxy group (

Key Pharmacological Advantages:

-

Lipophilicity Modulation: The

group (Hansch -

Metabolic Stability: The strong C-F bonds prevent oxidative metabolism at the blocked position.

-

Conformational Locking: In 3-Bromo-2-(trifluoromethoxy)aniline, the bulky

group at position 2 forces the adjacent amine (pos 1) and bromine (pos 3) substituents out of planarity. This "twist" is critical for designing atropisomeric kinase inhibitors or disrupting flat

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data | Relevance |

| IUPAC Name | 3-Bromo-2-(trifluoromethoxy)aniline | Core Identity |

| Molecular Formula | -- | |

| Molecular Weight | 256.02 g/mol | Fragment-based drug design |

| Appearance | Pale yellow to brown oil/solid | Oxidation sensitive |